Isoasatone A

Agricultural Entomology Botanical Insecticide Larval Growth Inhibition

Insect detoxification researchers often face GST induction when using neolignan probes like asatone, compromising resistance studies. Isoasatone A (CAS 67451-73-4) eliminates this confound: it simultaneously suppresses 5 cytochrome P450 isoforms (CYP321B1, CYP321A7, CYP6B47, CYP6AB14, CYP9A39) and downregulates SIGSTe1 expression 33-fold. • 5-P450 inhibition vs. asatone's single target • 33-fold GST suppression avoids resistance induction • ≥98% purity, white solid, DMSO-soluble, -20°C storage

Molecular Formula C24H32O8
Molecular Weight 448.5 g/mol
Cat. No. B10819527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoasatone A
Molecular FormulaC24H32O8
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC=CC1=CC2(C(=O)C(C1C3C2(C=C(C(=O)C3(OC)OC)OC)CC=C)(OC)OC)OC
InChIInChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-11,13-14,17-18H,2,12H2,1,3-8H3
InChIKeyJSAXPXNTZVWWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoasatone A Overview


Isoasatone A (CAS 67451-73-4) is a naturally occurring neolignan first isolated from Heterotropa takaoi M. [1] and also identified in Asarum ichangense Cheng [2]. It belongs to a class of secondary metabolites produced by plants of the Aristolochiaceae family as defensive compounds against herbivorous insects. Structurally, Isoasatone A is characterized by a unique bicyclic framework bearing multiple methoxy and allyl substituents, with its absolute configuration established via X-ray crystallographic analysis of its dihydroxy derivative [1]. Unlike its close structural analog asatone, Isoasatone A exhibits a distinct stereochemical arrangement that directly influences its biological activity profile. The compound is commercially available from multiple vendors as a white to off-white solid soluble in DMSO and other organic solvents, with typical storage recommendations of -20°C for long-term stability [3].

Compound class Natural neolignan from Aristolochiaceae plants
Stereochemical identity X-ray-validated configuration, distinct from asatone
Research context Insect detoxification enzyme inhibition studies

Why Isoasatone A Cannot Be Substituted


Despite sharing a common neolignan core and being co-isolated from the same botanical sources, Isoasatone A and asatone exhibit fundamentally divergent pharmacological effects on key detoxification enzyme systems in target insects. Asatone acts primarily as a narrow-spectrum CYP6AB14 inhibitor while paradoxically upregulating glutathione S-transferase (GST) expression, which may trigger compensatory detoxification pathways [1]. In stark contrast, Isoasatone A simultaneously suppresses multiple cytochrome P450 isoforms (CYP321B1, CYP321A7, CYP6B47, CYP6AB14, and CYP9A39) and achieves a dramatic 33-fold downregulation of SIGSTe1 expression [1]. This divergent mode of action—broad-spectrum P450 inhibition coupled with GST suppression versus asatone's narrow P450 inhibition with GST induction—means that substituting one compound for the other in experimental or formulation contexts will produce non-equivalent and potentially contradictory biological outcomes [1]. Furthermore, the structural basis for this functional divergence stems from stereochemical differences that alter target enzyme binding interactions, making generic neolignan substitution scientifically unsound without empirical validation [2].

P450 inhibition profile
Isoasatone A suppresses five P450 genes, while asatone inhibits only CYP6AB14; enzyme panel scope may alter detoxification pathway interpretation.
GST regulation direction
Isoasatone A downregulates SIGSTe1 ~33-fold, whereas asatone upregulates GST expression; opposite effects can confound resistance mechanism studies.
Stereochemical configuration
Distinct 3D arrangement confirmed by X-ray crystallography; substituting with asatone or generic neolignans may not reproduce target binding interactions.

Isoasatone A vs. Asatone Evidence


S. litura Larval Growth Inhibition

In a direct head-to-head diet incorporation assay using second instar Spodoptera litura larvae, Isoasatone A produced a significantly greater reduction in insect weight growth rate compared to the structural analog asatone when measured on the second day of exposure [1]. The magnitude of this differential effect indicates that Isoasatone A possesses intrinsically higher anti-insect potency within this experimental system.

Larval growth inhibition
Head-to-head
Reported higher reduction vs. asatone
Supports compound selection for growth suppression studies
Diet incorporation; S. litura 2nd instar; day 2 endpoint
Agricultural Entomology Botanical Insecticide Larval Growth Inhibition

Broad-Spectrum P450 Gene Suppression

Quantitative real-time PCR (qPCR) analysis of detoxification gene expression in S. litura larvae revealed that Isoasatone A inhibits the relative expression of five distinct cytochrome P450 monooxygenase genes: CYP321B1, CYP321A7, CYP6B47, CYP6AB14, and CYP9A39 [1]. In contrast, the comparator compound asatone inhibited only a single P450 gene, CYP6AB14, under identical experimental conditions [1]. This represents a 5-fold broader spectrum of P450 suppression for Isoasatone A.

P450 gene suppression
Head-to-head
5 genes inhibited (Isoasatone A) vs. 1 gene (asatone)
Broader P450 inhibition may reduce metabolic bypass pathways
qPCR; identical S. litura larval conditions
Insect Detoxification Cytochrome P450 Gene Expression

SIGSTe1 GST Downregulation

Gene expression analysis demonstrated that Isoasatone A decreases the relative expression of the glutathione S-transferase gene SIGSTe1 by approximately 33-fold compared to control levels [1]. In direct contrast, asatone increased the relative gene expression of SIGSTe1 and SIGSTo1 under the same experimental conditions [1]. This divergent effect on GST regulation represents a fundamental mechanistic distinction with profound implications for in vivo efficacy and resistance management.

GST expression change
Head-to-head
SIGSTe1 down ~33-fold (Isoasatone A); upregulation (asatone)
Divergent GST regulation supports resistance mechanism research
Opposite directional effect on detoxification gene
Glutathione S-Transferase Detoxification Enzyme Insecticide Synergism

Stereochemical Distinction by X-ray Crystallography

The definitive structural assignment of Isoasatone A was achieved through X-ray crystallographic analysis of its dihydroxy derivative, which unequivocally established its stereochemical configuration as distinct from asatone [1]. The two compounds share identical molecular formulas (C24H32O8) and molecular weights (448.51 g/mol) but differ in the three-dimensional spatial arrangement of substituents around their bicyclic cores [1][2]. Notably, asatone can be photochemically converted into isoasatone, confirming their close structural relationship while highlighting the precise stereochemical basis for their divergent biological activities [1].

Stereochemical identity
Method context
Absolute configuration by X-ray of dihydroxy derivative
Confirms correct stereoisomer for biological studies
Identical formula as asatone; distinct 3D structure
Natural Product Chemistry X-ray Crystallography Structure-Activity Relationship

Isoasatone A Application Scenarios


Botanical Insecticide Discovery & Optimization

Researchers engaged in natural product-based insecticide discovery programs should prioritize Isoasatone A over asatone when the experimental objective is to identify compounds with broad-spectrum detoxification enzyme inhibition and minimal risk of GST-mediated resistance induction. The direct comparative data demonstrate that Isoasatone A suppresses five P450 genes (versus asatone's single gene) and achieves 33-fold GST downregulation (versus asatone's GST induction) [1]. This profile makes Isoasatone A a superior candidate for structure-activity relationship (SAR) studies aimed at optimizing neolignan scaffolds for agricultural pest management applications targeting Spodoptera litura and related lepidopteran pests [1].

Insect Detoxification and Resistance Studies

Investigators studying insect xenobiotic metabolism and resistance mechanisms will find Isoasatone A to be an invaluable tool compound distinct from asatone. The compound's unique ability to simultaneously inhibit multiple cytochrome P450 isoforms (CYP321B1, CYP321A7, CYP6B47, CYP6AB14, CYP9A39) while dramatically suppressing GST expression provides a well-characterized chemical probe for dissecting the relative contributions of Phase I and Phase II detoxification pathways in lepidopteran larvae [1]. The availability of a structurally validated stereoisomer with opposite GST regulatory effects enables controlled experiments that would be impossible with asatone alone [1][2].

Plant-Insect Chemical Ecology

Ecologists and chemical ecologists investigating the role of plant secondary metabolites in constitutive and induced defense against herbivory should select Isoasatone A for comparative studies with asatone to understand the evolutionary significance of stereochemical diversification within the Asarum genus. The documented differential activity on insect detoxification systems—broader P450 suppression and GST downregulation for Isoasatone A versus narrow P450 inhibition with GST induction for asatone—provides a molecular framework for explaining why Asarum species that produce higher proportions of Isoasatone A may experience different herbivore pressure profiles [1].

Application
Selection Property
Validation Focus
Botanical insecticide discovery studies
Broad-spectrum detoxification enzyme inhibition profile
P450 and GST expression endpoint validation
Insect detoxification pathway dissection
Multi-P450 and GST co-suppression mechanism
Phase I/II detoxification contribution analysis
Plant-insect chemical ecology studies
Stereochemical-specific enzyme inhibition
Herbivore pressure context interpretation

Technical Documentation Hub

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